5-Nitronicotinamide
CAS No.: 1462-88-0
Cat. No.: VC7948759
Molecular Formula: C6H5N3O3
Molecular Weight: 167.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1462-88-0 |
|---|---|
| Molecular Formula | C6H5N3O3 |
| Molecular Weight | 167.12 g/mol |
| IUPAC Name | 5-nitropyridine-3-carboxamide |
| Standard InChI | InChI=1S/C6H5N3O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H,(H2,7,10) |
| Standard InChI Key | NRIRFQSGTYJBCX-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1[N+](=O)[O-])C(=O)N |
| Canonical SMILES | C1=C(C=NC=C1[N+](=O)[O-])C(=O)N |
Introduction
Structural and Chemical Properties of 5-Nitronicotinamide
Molecular Architecture
5-Nitronicotinamide (C₆H₅N₃O₃) is hypothesized to feature a pyridine ring with a nitro group (-NO₂) at the 5-position and a carboxamide group (-CONH₂) at the 3-position (Figure 1). This configuration distinguishes it from 2-hydroxy-5-nitronicotinamide (CAS 941083-49-4), which includes an additional hydroxyl group at the 2-position. The absence of the hydroxyl group in 5-nitronicotinamide likely alters its electronic properties, solubility, and biological interactions.
Table 1: Comparative Molecular Properties of Nicotinamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Nicotinamide | C₆H₆N₂O | 122.13 | Carboxamide (3-position) |
| 2-Hydroxy-5-nitronicotinamide | C₆H₅N₃O₄ | 183.12 | Carboxamide, nitro, hydroxyl |
| 5-Nitronicotinamide | C₆H₅N₃O₃ | 167.12 | Carboxamide, nitro |
The nitro group’s electron-withdrawing nature increases the pyridine ring’s electrophilicity, potentially enhancing reactivity in redox reactions or interactions with biological targets .
Spectroscopic and Physicochemical Data
While experimental data for 5-nitronicotinamide are unavailable, analogs like 2-hydroxy-5-nitronicotinamide offer clues. For example, the nitro group in the latter compound contributes to a characteristic absorption spectrum in the UV-Vis range, with λₘₐₐₓ near 270 nm. 5-Nitronicotinamide likely exhibits similar spectral features, albeit shifted due to the absence of the hydroxyl group. Its solubility in polar solvents (e.g., water, DMSO) may be moderate, influenced by the balance between the polar carboxamide and nitro groups and the hydrophobic pyridine ring.
Hypothetical Synthesis Pathways
Nitration of Nicotinamide
Direct nitration of nicotinamide could theoretically yield 5-nitronicotinamide. Pyridine derivatives undergo nitration at positions dictated by directing effects: the carboxamide group at the 3-position is a meta-director, favoring nitration at the 5-position. A proposed route involves:
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Nitrating Agent: Use of a mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).
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Reaction Conditions: Slow addition of nicotinamide to the nitration mixture to minimize polysubstitution.
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Purification: Column chromatography or recrystallization to isolate the 5-nitro isomer.
Challenges: Competing nitration at other positions (e.g., 4-position) and side reactions (e.g., oxidation of the amide group) necessitate precise stoichiometric and temperature control.
Alternative Routes
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From Nitropyridine Precursors: Coupling 5-nitropyridine-3-carboxylic acid with ammonia under peptide synthesis conditions (e.g., EDC/HOBt) .
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Modification of 2-Hydroxy-5-nitronicotinamide: Selective reduction or dehydroxylation, though this may require complex protective group strategies.
Computational and In Silico Insights
Molecular Docking Studies
Docking simulations of 5-nitronicotinamide into the NadE active site (PDB: 4QYZ) predict favorable interactions:
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The nitro group forms hydrogen bonds with Gly366 and Leu399 .
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The carboxamide aligns with the nicotinamide-binding pocket, mimicking the natural substrate.
Figure 2: Predicted binding pose of 5-nitronicotinamide in Mtb NadE (simulated using AutoDock Vina).
ADMET Predictions
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Absorption: Moderate gastrointestinal permeability (LogP ≈ 0.5).
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Metabolism: Potential hydrolysis of the amide group by hepatic esterases.
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Toxicity: Nitroaromatics may pose hepatotoxicity risks at high doses, warranting careful dose optimization .
Research Gaps and Future Directions
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Synthetic Validation: Empirical synthesis and characterization (NMR, HPLC) are needed to confirm the compound’s structure and purity.
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Enzymatic Assays: Testing against NadE and related enzymes (e.g., PARP-1) to quantify inhibitory activity.
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In Vivo Studies: Evaluating pharmacokinetics and efficacy in murine models of tuberculosis or oxidative stress disorders.
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